molecular formula C10H7F3N2O2 B1405686 2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole CAS No. 1427460-89-6

2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Cat. No. B1405686
M. Wt: 244.17 g/mol
InChI Key: UQISOAJJNGSWHT-UHFFFAOYSA-N
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Description

2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole (MTPO) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and materials science. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, an oxygen atom, and two carbon atoms. MTPO has been studied for its ability to act as a ligand in coordination compounds and as an intermediate in organic synthesis.

Scientific Research Applications

Delayed Luminescence and Organic Light-Emitting Diodes (OLEDs)

2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole derivatives have been studied for their properties related to delayed luminescence. These compounds exhibit thermally activated delayed fluorescence (TADF), making them suitable for use in OLEDs. The 2-alkyl-5-phenyl-1,3,4-oxadiazoles are less explored compared to their 2,5-diphenyl analogues. The compounds display blue-shifted fluorescence, while maintaining similar singlet-triplet energy separation values, contributing to efficient OLED performance. The compounds demonstrate reverse intersystem crossing (RISC) rates, which are crucial for their luminescent properties, and have been used as emitters in OLEDs with notable external quantum efficiency (EQE) values, showcasing their potential in display and lighting technologies (Cooper et al., 2022).

Spectral and Density Functional Studies

The absorption and fluorescence spectra of 2-R-5-phenyl-1,3,4-oxadiazoles, including the trifluoromethyl variant, have been subject to extensive study. These studies involve both experimental approaches and time-dependent density functional theory (TDDFT) methods. The presence of conjugate acid forms in acidic media causes substantial shifts in the spectra, indicating the potential use of these compounds in various sensing and imaging applications. The impact of substituents on the electronic properties and subsequent photophysical behavior of these compounds has been a focus, offering insights into their versatile applications in photonic and electronic devices (Gaenko et al., 2006).

Larvicidal Activity

Certain 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds have been synthesized and evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes. The introduction of specific groups in the phenyl ring of oxadiazole derivatives has been linked to enhanced larvicidal properties, indicating the potential of these compounds in vector control and public health initiatives (Santhanalakshmi et al., 2022).

Antifungal and Molecular Docking Studies

1,3,4-Oxadiazole derivatives have also been explored for their antifungal properties. Certain derivatives have shown promising antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus species. Molecular docking studies have further supported these findings, indicating the potential of these compounds in developing new antifungal agents. The specificity of these compounds towards certain fungal enzymes highlights their therapeutic potential in addressing fungal infections (Nimbalkar et al., 2016).

properties

IUPAC Name

2-methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-6-14-15-9(16-6)7-4-2-3-5-8(7)17-10(11,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQISOAJJNGSWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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